

# Application Note: Solid-Phase Extraction of Tolterodine from Human Urine Samples

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## Compound of Interest

Compound Name: Tolterodine

Cat. No.: B1663597

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## Introduction

**Tolterodine** is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The monitoring of **tolterodine** and its metabolites in urine is crucial for pharmacokinetic studies and clinical trials. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the extraction of **tolterodine** from human urine samples using a mixed-mode cation exchange solid-phase extraction method.

## Experimental Protocols

This protocol is based on established methods for the extraction of basic drugs from urine using mixed-mode solid-phase extraction, which combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity and cleanup.

Materials and Reagents:

- **Tolterodine** standard
- Internal standard (e.g., **Tolterodine-d14**)
- Methanol (HPLC grade)

- Acetonitrile (HPLC grade)
- Ammonium hydroxide
- Formic acid
- Deionized water
- Human urine (blank)
- Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., 30 mg, 1 mL)

#### Equipment:

- SPE vacuum manifold
- Vortex mixer
- Centrifuge
- Analytical balance
- pH meter
- LC-MS/MS system

#### Sample Pre-treatment:

- Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
- Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
- To 1 mL of the urine supernatant, add the internal standard.
- Acidify the urine sample by adding 100  $\mu$ L of 2% formic acid. Vortex for 30 seconds. This step ensures that **tolterodine** (a basic compound) is protonated and ready for retention by the cation exchange sorbent.

#### Solid-Phase Extraction (SPE) Protocol:

The following protocol is a general guideline and may require optimization for specific applications.

- Conditioning:
  - Condition the MCX SPE cartridge with 2 mL of methanol.
  - Equilibrate the cartridge with 2 mL of deionized water.
  - Do not allow the sorbent to dry between these steps.
- Loading:
  - Load the pre-treated urine sample (approximately 1.1 mL) onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
- Washing:
  - Wash the cartridge with 2 mL of 0.1 M formic acid in deionized water to remove polar interferences.
  - Wash the cartridge with 2 mL of methanol to remove non-polar, non-basic interferences. Dry the cartridge under vacuum for 5 minutes after this step.
- Elution:
  - Elute the **tolterodine** and internal standard from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the charge on the **tolterodine**, releasing it from the cation exchange sorbent.

#### Post-Elution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
- Vortex for 30 seconds and transfer to an autosampler vial for analysis.

## Data Presentation

The following tables summarize representative quantitative data for the solid-phase extraction of basic drugs from urine using mixed-mode cation exchange methods. While specific data for **tolterodine** is limited in the literature, the data presented for analogous basic compounds illustrates the expected performance of this protocol.

Table 1: Representative Recovery Data for Basic Drugs using Mixed-Mode SPE from Urine\*

Analyte	Spiked Concentration (ng/mL)	Recovery (%)	RSD (%)
Nortriptyline	100	95.2	3.5
Amitriptyline	100	98.1	2.8
Imipramine	100	96.5	4.1
Tolterodine (Expected)	100	>90	<10

\*Data is representative of the performance of mixed-mode SPE for basic drugs and is not specific to **tolterodine** unless otherwise stated.[\[1\]](#)

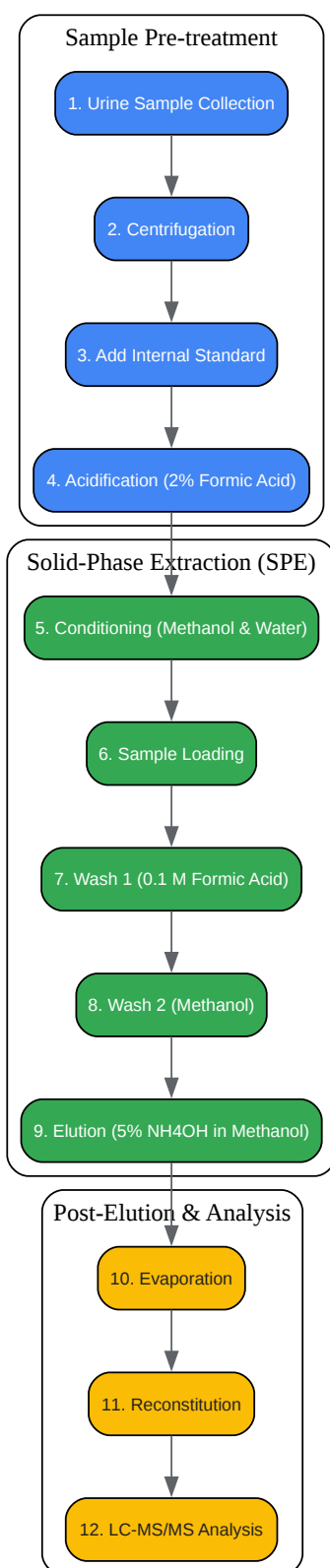
Table 2: Representative Matrix Effect and Method Performance Data\*

Parameter	Value
Matrix Effect (%)	< 15
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL
Linearity (r <sup>2</sup> )	> 0.995
Accuracy (% deviation)	± 15
Precision (% RSD)	< 15

\*This table presents typical performance characteristics for the analysis of basic drugs in urine following mixed-mode SPE and LC-MS/MS analysis. A study on **tolterodine** analysis in plasma and urine reported accuracy within 87-110% and precision better than 90% in the range of 0.5 to 50 ng/mL using SPE and GC-MS.[2]

## Visualizations

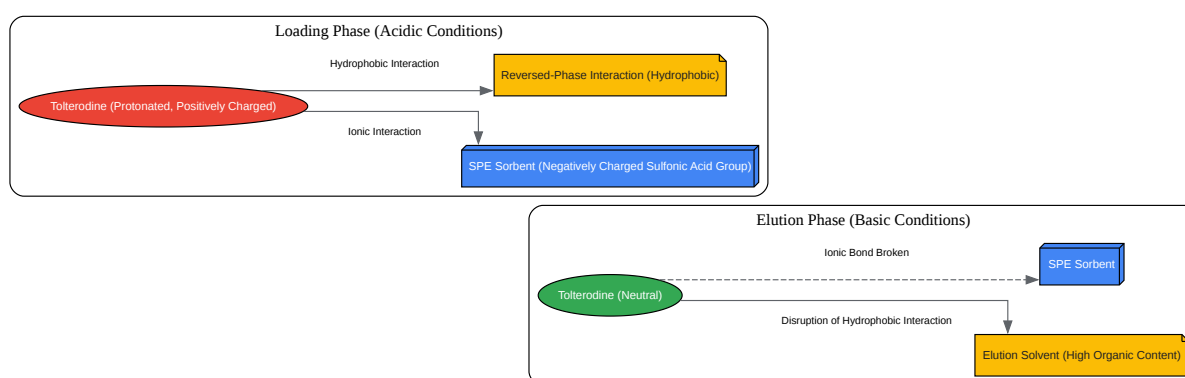
Diagram 1: Experimental Workflow



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Caption: Experimental workflow for the solid-phase extraction of **tolterodine** from urine samples.

Diagram 2: Mixed-Mode SPE Retention Mechanisms



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Caption: Retention mechanisms of **tolterodine** on a mixed-mode cation exchange sorbent.

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## References

- 1. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
- 2. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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